molecular formula C14H14N2O4S B6394777 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261952-17-3

2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394777
CAS No.: 1261952-17-3
M. Wt: 306.34 g/mol
InChI Key: AJAFXRAEVAMUSV-UHFFFAOYSA-N
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol It is characterized by the presence of a nicotinic acid moiety substituted with a 2-(N,N-dimethylsulfamoyl)phenyl group

Properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-8-4-3-6-10(12)13-11(14(17)18)7-5-9-15-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAFXRAEVAMUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid typically involves the reaction of nicotinic acid with a suitable sulfonamide derivative. One common synthetic route includes the following steps:

    Formation of the sulfonamide derivative: This involves the reaction of a suitable amine (such as dimethylamine) with a sulfonyl chloride to form the sulfonamide.

    Coupling reaction: The sulfonamide derivative is then coupled with nicotinic acid under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with target proteins, modulating their activity. The nicotinic acid moiety may also contribute to the compound’s overall biological activity by interacting with nicotinic receptors or other cellular components .

Comparison with Similar Compounds

2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid can be compared with other similar compounds, such as:

  • 4-Pyridinecarboxylic acid, 2-[2-[(dimethylamino)sulfonyl]phenyl]
  • 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid
  • 2-[3-(Dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
  • 2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid

These compounds share structural similarities but differ in the position of the sulfonamide group or the substitution pattern on the aromatic ring. The unique positioning of the sulfonamide group in 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid may result in distinct chemical and biological properties .

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